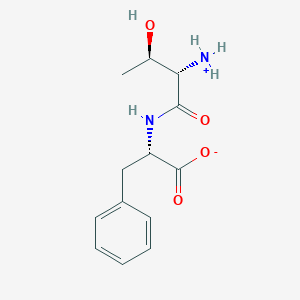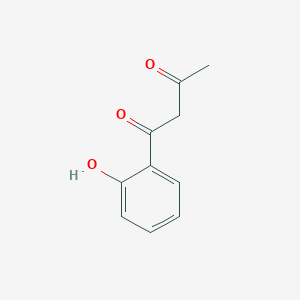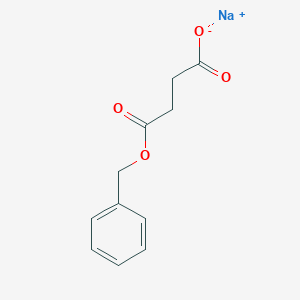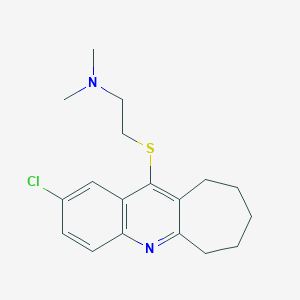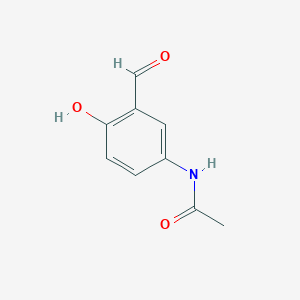
2-Hydroxy-5-acetamidobenzaldehyde
Vue d'ensemble
Description
2-Hydroxy-5-acetamidobenzaldehyde (HABA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HABA is a yellow crystalline solid that is soluble in water and organic solvents. In
Applications De Recherche Scientifique
2-Hydroxy-5-acetamidobenzaldehyde has been extensively studied for its potential applications in various fields such as biochemistry, biotechnology, and medicinal chemistry. This compound is commonly used as a ligand for metal ions such as copper, iron, and nickel. This property has been utilized in the development of metal-based catalysts for various reactions such as oxidation, reduction, and cross-coupling reactions. This compound has also been used as a fluorescent probe for metal ions, which has potential applications in biosensing and imaging.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-acetamidobenzaldehyde is not well understood, but it is thought to involve the coordination of the hydroxyl and carbonyl groups of this compound with metal ions. This coordination can lead to the formation of stable metal complexes, which can facilitate various reactions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antioxidant and anti-inflammatory properties in vitro. These properties can be attributed to the ability of this compound to chelate metal ions, which can prevent the generation of reactive oxygen species and reduce inflammation. This compound has also been shown to exhibit antibacterial and antifungal properties, which can be attributed to the ability of this compound to disrupt bacterial and fungal cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-5-acetamidobenzaldehyde is a versatile compound that can be easily synthesized and modified. Its ability to coordinate with metal ions makes it a useful ligand for the development of metal-based catalysts and fluorescent probes. However, this compound has some limitations for lab experiments, such as its low solubility in some solvents and its potential toxicity at high concentrations.
Orientations Futures
The potential applications of 2-Hydroxy-5-acetamidobenzaldehyde are vast, and there are many future directions for research in this field. Some of the future directions include the development of this compound-based metal catalysts for specific reactions, the optimization of this compound synthesis methods to improve yield and purity, and the exploration of this compound's potential applications in drug delivery and imaging. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields such as biochemistry, biotechnology, and medicinal chemistry. Its ability to coordinate with metal ions makes it a useful ligand for the development of metal-based catalysts and fluorescent probes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug delivery and imaging.
Propriétés
Numéro CAS |
16358-44-4 |
|---|---|
Formule moléculaire |
C9H9NO3 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
N-(3-formyl-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C9H9NO3/c1-6(12)10-8-2-3-9(13)7(4-8)5-11/h2-5,13H,1H3,(H,10,12) |
Clé InChI |
XWMLFCHJBNDGFN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C=O |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)O)C=O |
Synonymes |
5-ACETAMIDOSALICYALDEHYDE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

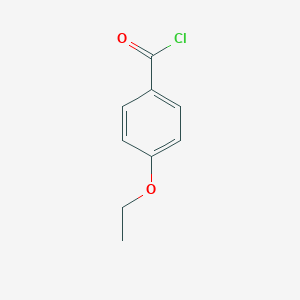

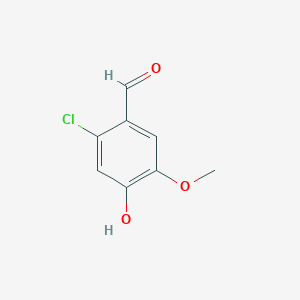
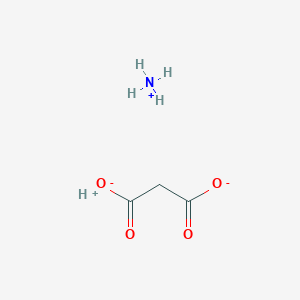
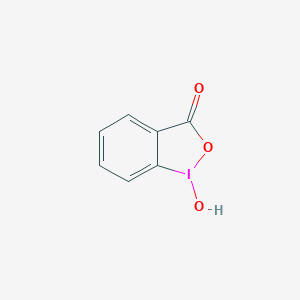
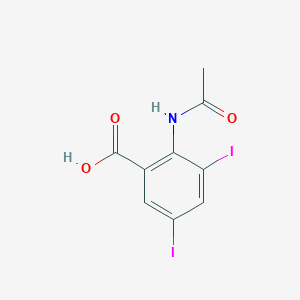


![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)
